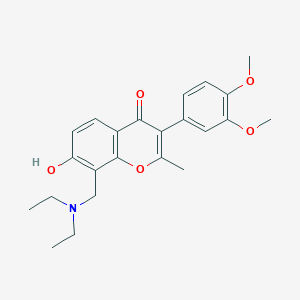

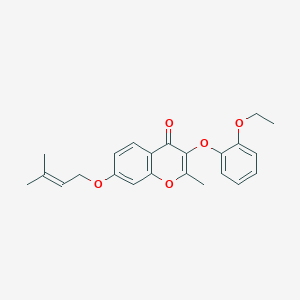

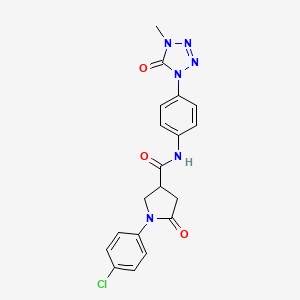

8-((diethylamino)methyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This chemical compound is a derivative of 4H-chromen-4-one, a coumarin derivative, which has been the subject of various chemical and pharmacological studies due to its diverse biological activities. The interest in derivatives like 8-((diethylamino)methyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-4H-chromen-4-one lies in their potential for novel chemical reactions, synthesis methods, and unique physical and chemical properties.

Synthesis Analysis

An efficient one-pot synthesis method for 3-((aryl)(diethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives, closely related to the compound , involves a Mannich type reaction using diethyl amine, aromatic aldehyde, and 4-hydroxy coumarin, catalyzed by Bi(NO3)3·5H2O (Zahiri & Mokhtary, 2015).

Molecular Structure Analysis

The crystal structure of a similar compound, 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, has been determined, highlighting the intramolecular hydrogen bonding between hydroxyls and carbonyls and providing insights into the structural configuration of derivatives like the one (Manolov, Ströbele, & Meyer, 2008).

Chemical Reactions and Properties

A study on 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine has shown its efficacy as a key precursor for the synthesis of novel triazines and triazepines with potential anti-tumor activity, demonstrating the chemical versatility of chromenone derivatives (Badrey & Gomha, 2012).

Physical Properties Analysis

The novel synthesis of 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles has been characterized, including absorption, distribution, metabolism, and excretion studies, highlighting the importance of physical properties in the application of these compounds (Kumar et al., 2022).

Chemical Properties Analysis

The unique properties of 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane showcase the complex chemical behavior and potential reactivity patterns of chromen-4-one derivatives, providing a framework for understanding the chemical properties of the compound (Nakayama et al., 1998).

Wissenschaftliche Forschungsanwendungen

Structural Characterization

The crystal structure of related coumarin derivatives has been thoroughly analyzed, revealing insights into their molecular configurations and potential for forming intra-molecular hydrogen bonds, which are crucial for their biological activity and interaction with other molecules. For example, the study by Manolov, Ströbele, and Meyer (2008) describes the crystal structure of a 4-hydroxycoumarin derivative, highlighting the importance of hydrogen bonding in such compounds (Manolov, Ströbele, & Meyer, 2008).

Synthesis and Chemical Reactions

Several studies have focused on the synthesis of coumarin derivatives through various chemical reactions. Zahiri and Mokhtary (2015) developed an efficient one-pot synthesis method for 3-((aryl)(diethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives, demonstrating the versatility of coumarin compounds in chemical synthesis (Zahiri & Mokhtary, 2015).

Fluorescence and Sensing Applications

Coumarin derivatives are known for their fluorescent properties, making them suitable for various sensing applications. A novel ratiometric fluorescent probe based on a coumarin derivative was developed for selective detection of bisulfite in living cells, demonstrating the compound's potential in biological imaging and sensing applications (Chen et al., 2017).

Antioxidant Properties

The antioxidant properties of coumarin derivatives have been studied, with some compounds showing significant activity. Kancheva et al. (2010) investigated the antioxidant properties of new 4-hydroxy bis-coumarins, indicating the potential of these compounds in preventing oxidative stress (Kancheva, Boranova, Nechev, & Manolov, 2010).

Application in Organic Synthesis

Coumarin derivatives have been utilized as intermediates in the synthesis of complex organic molecules. Wong and Basar (2013) described the synthesis of various substituted coumarins via Knoevenagel and Pechmann condensation reactions, showcasing the utility of coumarin derivatives in organic synthesis (Wong & Basar, 2013).

Eigenschaften

IUPAC Name |

8-(diethylaminomethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5/c1-6-24(7-2)13-17-18(25)10-9-16-22(26)21(14(3)29-23(16)17)15-8-11-19(27-4)20(12-15)28-5/h8-12,25H,6-7,13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXOLVHIFXKTSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC(=C(C=C3)OC)OC)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((diethylamino)methyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-4H-chromen-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

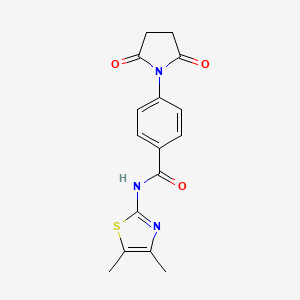

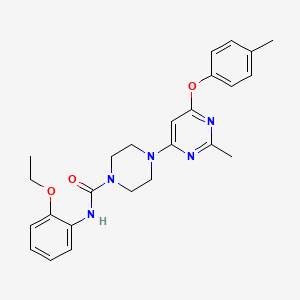

![1-(1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2486653.png)

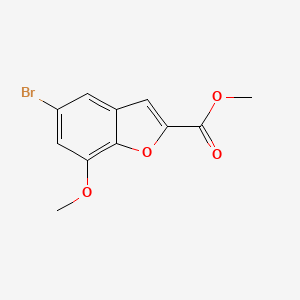

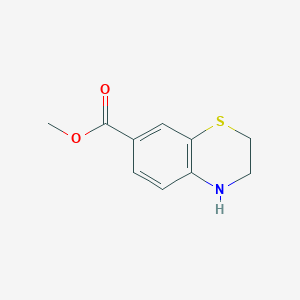

![2-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyrazine](/img/structure/B2486658.png)

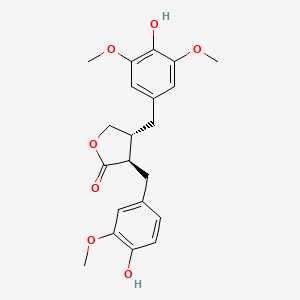

![rac-(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B2486659.png)

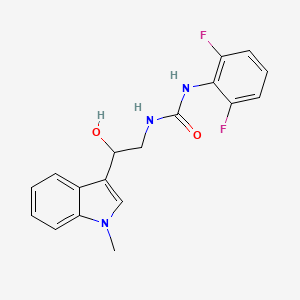

![2-Methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2486668.png)